N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide
Overview
Description
N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide typically involves a multi-step process. One efficient route involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by the oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the generation of the desired cyclization products in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Substitution: It can participate in substitution reactions, particularly involving the cyano and hexafluoropropan-2-yl groups.
Common Reagents and Conditions
Common reagents used in these reactions include methyl bromoacetate for N-alkylation and acetonitrile as the solvent . The reactions are typically carried out at moderate temperatures (around 60°C) to ensure optimal yields .
Major Products
The major products formed from these reactions include various N-alkylated derivatives and iminium salts, which can be further utilized in different chemical processes .
Scientific Research Applications
N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its analgesic and anthelmintic activities.
Materials Science: Its chemical properties may be exploited in the development of new materials with specific functionalities.
Biological Research: The compound can be used to study various biological pathways and mechanisms due to its interaction with different molecular targets.
Mechanism of Action
The mechanism of action of N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-alkylated 3,4-dihydroisoquinolinones and derivatives of 3,3-dimethyl-3,4-dihydroisoquinoline .
Uniqueness
What sets N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide apart is its combination of a cyano group, a hexafluoropropan-2-yl group, and a dihydroisoquinoline moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F6N3O/c1-4-14(29)27-17(18(20,21)22,19(23,24)25)13(10-26)15-12-8-6-5-7-11(12)9-16(2,3)28-15/h5-8,28H,4,9H2,1-3H3,(H,27,29)/b15-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATDCNWJODCYKW-SQFISAMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(=C1C2=CC=CC=C2CC(N1)(C)C)C#N)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC(/C(=C\1/C2=CC=CC=C2CC(N1)(C)C)/C#N)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F6N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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